11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
The compound “11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .
Synthesis Analysis
The synthesis of this compound involves a multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (otherwise called dimedone), and an aldehyde . This reaction has been described using many different catalysts . In addition, a novel series of 5,10-dihydro-dibenzo [b,e] [1,4]diazepin-11-ones have been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors via structure-based design .
Molecular Structure Analysis
The molecular structure of this compound was calculated using density functional theory . The compound’s photophysical properties were investigated under the influence of solvents, concentrations, and pump power excitations .
Chemical Reactions Analysis
The compound exhibits significant biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . It has been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors via structure-based design .
Scientific Research Applications
Anti-proliferative Activity
Derivatives of dibenzo[b,e][1,4]diazepin-1-one have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. Some compounds exhibited potent tumor growth inhibition with IC50 values in the low micromolar range .
Synthesis Methodology
Research has been conducted to revisit the synthesis of hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones and establish a catalyst-free method for the carbonylation reaction of electrophilic reagents with 3-[(2-aminophenyl)amino]diketones .
Chemosensors
Certain derivatives have been found to be effective and selective fluorescent chemosensors for metal cations such as Cd2+. This application is significant in environmental monitoring and detection of heavy metals .
Anxiolytic Medications
While not directly related to the specific compound requested, benzodiazepine derivatives are widely used in the treatment of anxiety. The research into new derivatives could potentially lead to the development of novel anxiolytic medications .
Crystal Structure Analysis
Studies have reported on the crystal structure of heterocyclic fused benzodiazepine ring systems, which are important for understanding the properties and potential applications of these compounds .
Novel Synthesis Routes
Research into new synthesis routes for dibenzo[b,e][1,4]diazepin-1-one derivatives has led to efficient multi-step processes that yield new compounds with potential biological activity .
Mechanism of Action
Target of Action
The compound belongs to the class of benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . They do this by binding to the GABA_A receptor, increasing the opening frequency of the chloride ion channel and allowing the flow of chloride ions into the neuron . This makes the neuron negatively charged and resistant to excitation .
Biochemical Pathways
Benzodiazepines in general are known to modulate the gabaergic neurotransmission pathway . By enhancing the effects of GABA, benzodiazepines decrease the excitability of neurons, thereby reducing anxiety and seizure activity, inducing sleep, and causing muscle relaxation .
Pharmacokinetics
Benzodiazepines as a class are generally well-absorbed in the gastrointestinal tract and are lipophilic, allowing them to cross the blood-brain barrier . They are metabolized in the liver, primarily by the cytochrome P450 system, and are excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would be expected to include a decrease in neuronal excitability, leading to the clinical effects of sedation, anxiolysis, muscle relaxation, and anticonvulsant activity . Some benzodiazepines have also been found to have antiproliferative effects against cellular tumors .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, certain benzodiazepines have been found to form different amounts of product in different acidic environments . .
properties
IUPAC Name |
6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHXNWHVDQFIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974982 |
Source
|
Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
CAS RN |
5959-02-4 |
Source
|
Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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